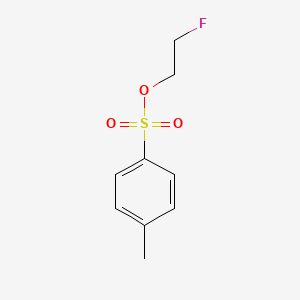

2-Fluoroethyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82210. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRDLSNSMTUXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292385 | |

| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-50-6 | |

| Record name | 383-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoroethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoroethyl tosylate (CAS 383-50-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. It is not to be used for therapeutic or diagnostic applications in humans without explicit authorization from regulatory bodies. All laboratory procedures should be conducted by qualified personnel trained in chemical safety and handling.

Section 1: Executive Summary & Core Principles

2-Fluoroethyl tosylate (FEtOTs), identified by CAS number 383-50-6, is a pivotal reagent in modern medicinal chemistry and radiopharmaceutical development.[1] Its significance stems from its role as a highly effective fluoroethylating agent, enabling the precise introduction of a fluoroethyl (-CH₂CH₂F) moiety into a wide array of molecules.[1][2] This guide provides a comprehensive technical overview of 2-fluoroethyl tosylate, encompassing its fundamental properties, synthesis, reactivity, and critical applications, with a specialized focus on its isotopically labeled counterpart, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), a cornerstone in Positron Emission Tomography (PET) imaging.[3][4]

The narrative that follows is built upon three pillars:

-

Expertise & Experience: We delve into the causality behind experimental choices, moving beyond mere procedural lists to explain the "why" that informs the "how."

-

Trustworthiness: The protocols and data presented are designed as self-validating systems, grounded in established scientific literature.

-

Authoritative Grounding: All mechanistic claims and procedural standards are supported by in-text citations and a comprehensive, verifiable reference list.

Section 2: Physicochemical Properties and Handling

Understanding the fundamental characteristics of 2-fluoroethyl tosylate is paramount for its safe and effective use in a laboratory setting.

2.1: Key Properties

The molecule consists of a fluoroethyl group attached to a tosylate ester. The tosylate group is an excellent leaving group, a property derived from the resonance stabilization of the resulting tosylate anion, making the compound a potent electrophile in nucleophilic substitution reactions.[2][5]

| Property | Value | Source(s) |

| CAS Number | 383-50-6 | [1][6] |

| Molecular Formula | C₉H₁₁FO₃S | [6][7] |

| Molecular Weight | 218.25 g/mol | [6][7] |

| Appearance | Clear, colorless to pale brown/yellow liquid/oil | [1][6][8] |

| Boiling Point | 140°C @ 1 mmHg | [1][9] |

| Density | ~1.29 g/cm³ | [1][7] |

| Purity | Typically ≥95% for commercial grades | [6][10] |

2.2: Safety, Storage, and Handling

Hazard Profile: 2-Fluoroethyl tosylate is classified as an irritant, causing skin and serious eye irritation.[7][8] It is also considered harmful if swallowed.[11] As a potent alkylating agent, it should be handled with extreme care, assuming high toxicity.

Recommended Handling Procedures:

-

Always handle within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[8]

-

In case of skin contact, wash immediately with plenty of water. If eye contact occurs, rinse cautiously with water for several minutes.[8]

Storage: For long-term stability, 2-fluoroethyl tosylate should be stored at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen or Argon) and kept dry.[7] Some suppliers recommend storage at 4°C or -20°C.[6][12] It is stable for at least six months after receipt under these conditions.[6]

Section 3: Synthesis and Reactivity

3.1: Synthesis of Non-Radioactive (Cold) 2-Fluoroethyl Tosylate

The standard synthesis of 2-fluoroethyl tosylate is a straightforward procedure involving the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]

Diagram 1: Synthesis of 2-Fluoroethyl Tosylate

Caption: General workflow for synthesizing 2-fluoroethyl tosylate.

This reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of tosyl chloride. The stereochemistry at the carbon bearing the hydroxyl group is retained during this process because the C-O bond is not broken.[5][13]

3.2: Core Reactivity: The Fluoroethylation Agent

The utility of 2-fluoroethyl tosylate lies in its ability to act as an electrophile in Sₙ2 reactions. The tosylate is an excellent leaving group, allowing various nucleophiles to attack the adjacent carbon, thereby transferring the fluoroethyl group to the nucleophile.[1]

It readily reacts with a range of nucleophilic functional groups, including:

-

Amines (N-alkylation)[1]

This reactivity is the cornerstone of its application in both pharmaceutical synthesis and PET radiotracer development. The introduction of the fluoroethyl group can significantly alter a molecule's pharmacokinetic properties, enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2]

Section 4: The Radiochemical Application: Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

The true power of this reagent in drug development is most evident in its radioactive form, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with near-ideal properties for PET imaging, including a 109.7-minute half-life and low positron energy, which allows for high-resolution images.[15][16] [¹⁸F]FEtOTs serves as a critical prosthetic group, or building block, to introduce ¹⁸F into molecules of biological interest.[4][15]

4.1: Radiosynthesis of [¹⁸F]FEtOTs

The synthesis of [¹⁸F]FEtOTs is achieved through a nucleophilic substitution reaction on a suitable precursor, most commonly 1,2-ethylene ditosylate.[15]

Diagram 2: Radiosynthesis of 2-[¹⁸F]Fluoroethyl Tosylate

Caption: Key steps in the radiosynthesis of [¹⁸F]FEtOTs.

4.2: Field-Proven Protocol for [¹⁸F]FEtOTs Synthesis

This protocol is a synthesis of commonly reported methods and represents a robust starting point for optimization.

Objective: To prepare 2-[¹⁸F]fluoroethyl tosylate from cyclotron-produced [¹⁸F]fluoride for subsequent radiolabeling reactions.

Materials:

-

[¹⁸F]Fluoride in target water

-

QMA (quaternary methyl ammonium) anion-exchange cartridge

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

1,2-Ethylene glycol bis-tosylate (precursor)

-

Solid Phase Extraction (SPE) cartridges for purification (e.g., C18)

Step-by-Step Methodology:

-

Trapping of [¹⁸F]Fluoride: Pass the cyclotron target water containing [¹⁸F]F⁻ through a pre-conditioned QMA cartridge. The [¹⁸F]F⁻ will be trapped on the solid support.

-

Elution and Complexation: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in a water/acetonitrile mixture.[15]

-

Causality: K₂₂₂ is a cryptand that effectively chelates the potassium cation (K⁺), leaving a "naked," highly reactive fluoride anion. The weak base (K₂CO₃) aids in elution and maintains basic conditions.

-

-

Azeotropic Drying: Remove the water by azeotropic distillation. This is a critical step, as water significantly reduces the nucleophilicity of the fluoride ion. This is typically achieved by adding anhydrous acetonitrile in portions and evaporating it under a stream of nitrogen at elevated temperatures (e.g., 100°C).[15][17]

-

Nucleophilic Substitution: Add a solution of the 1,2-ethylene ditosylate precursor (typically 7.5-8 mg) in anhydrous acetonitrile to the dried [K⁺/K₂₂₂]¹⁸F⁻ complex.[15][17] Heat the reaction mixture.

-

Expert Insight: Reaction conditions (temperature and time) are critical variables. Temperatures typically range from 70°C to 130°C, with times from 3 to 15 minutes.[15] These parameters must be optimized to maximize the yield of [¹⁸F]FEtOTs while minimizing the formation of volatile radioactive side products.

-

-

Purification: The resulting [¹⁸F]FEtOTs must be purified from the unreacted [¹⁸F]fluoride and the excess precursor. This is commonly achieved using SPE cartridges.[17] An alternative, though less common for this specific step, is semi-preparative HPLC.

4.3: Critical Challenge: Formation of Volatile Side-Products

A significant challenge in the synthesis of [¹⁸F]FEtOTs is the formation of radioactive volatile impurities, primarily [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol.[15][16][18]

-

Causality and Mitigation: These byproducts are formed in yields that depend on reaction time, temperature, and the base-to-precursor molar ratio.[15][18] Higher temperatures and longer reaction times tend to increase their formation.[15] Therefore, careful optimization of these parameters is crucial not only to improve the radiochemical yield of the desired product but also to minimize environmental contamination and ensure radiation safety.[15][18]

Section 5: Applications in Drug Development & PET Imaging

[¹⁸F]FEtOTs is not an imaging agent itself but a versatile tool for building PET radiotracers.[3][4] Its relatively low volatility and high reactivity make it a preferred reagent for [¹⁸F]fluoroethylation.[4][15][17]

Workflow for PET Tracer Synthesis using [¹⁸F]FEtOTs:

Diagram 3: General Workflow for [¹⁸F]Fluoroethylation

Caption: From building block to final PET radiotracer.

Examples of Clinical and Pre-clinical Applications:

-

Oncology: [¹⁸F]FEtOTs is used to synthesize tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an amino acid analog for brain tumor imaging.[4] It is also instrumental in creating ¹⁸F-labeled ligands for targets like the prostate-specific membrane antigen (PSMA) for prostate cancer detection.[6]

-

Neurology: It enables the labeling of ligands for various neuroreceptors and transporters, aiding in the study of neuroinflammation via the translocator protein (TSPO) and other neurological disorders.[4][7]

-

Cardiology: The fluoroethyl group can be attached to molecules for cardiac imaging applications.[7]

The stability of the C-F bond and the fluoroethyl group itself, even under harsh deprotection steps that may be required later in a synthesis, underscores its robustness as a labeling moiety.[4]

Section 6: Conclusion and Future Outlook

2-Fluoroethyl tosylate, and its radio-isotopologue 2-[¹⁸F]fluoroethyl tosylate, represents a cornerstone of modern synthetic and radiopharmaceutical chemistry. Its well-defined reactivity, coupled with the favorable properties of the fluoroethyl group, provides chemists with a reliable and versatile tool for molecular modification.[1][19] In the realm of PET imaging, [¹⁸F]FEtOTs continues to be an indispensable building block, enabling the rapid and efficient development of novel radiotracers that are critical for advancing our understanding of disease and improving clinical diagnostics.[4][14]

Future research will likely focus on the miniaturization and automation of [¹⁸F]FEtOTs synthesis, potentially using microfluidic systems to enhance reaction efficiency and reduce synthesis times.[4] Continued optimization to minimize byproduct formation remains a key area of investigation to improve both yield and safety. As drug development pipelines continue to demand more sophisticated molecular probes, the fundamental role of 2-fluoroethyl tosylate is assured.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. usbio.net [usbio.net]

- 7. 2-Fluoroethyl tosylate | 383-50-6 | FF29461 | Biosynth [biosynth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fluoryx.com [fluoryx.com]

- 10. scbt.com [scbt.com]

- 11. crude.abx.de [crude.abx.de]

- 12. NUCMEDCOR. 2-Fluoroethyl tosylate (2 mg) [nucmedcor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. research.rug.nl [research.rug.nl]

- 19. benchchem.com [benchchem.com]

physical properties of 2-fluoroethyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Physical Properties of 2-Fluoroethyl 4-Methylbenzenesulfonate

Authored by a Senior Application Scientist

Introduction

This compound, commonly referred to as 2-fluoroethyl tosylate, is a sulfonate ester that has garnered significant interest within the scientific community. Its chemical structure, featuring a fluoroethyl group attached to a tosylate moiety, makes it a versatile reagent and a critical intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the , offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for the development of novel chemical entities. This document delves into its key physical characteristics, supported by experimental data and established scientific literature.

Core Physical and Chemical Identifiers

A foundational aspect of understanding any chemical compound is to be familiar with its fundamental identifiers. These identifiers provide a standardized way to reference the compound in literature, databases, and regulatory documents.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoroethyl tosylate, Fluoroethyl p-tosylate, (3H)fluoroethyl tosylate |

| CAS Number | 383-50-6 |

| Molecular Formula | C₉H₁₁FO₃S |

| Molecular Weight | 218.25 g/mol |

| InChI | InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 |

| InChI Key | XNRDLSNSMTUXBV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCF |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Physical State, Appearance, and Solubility

The physical state of this compound at ambient temperature has been reported with some variation in the literature, which is not uncommon for compounds that may exist in different states of purity or polymorphic forms.

It is most commonly described as a clear, colorless to pale brown or pale yellow oil or liquid .[1][4][5] However, there are also reports of it being a white crystalline solid .[1] This discrepancy may be attributable to the purity of the sample, with highly pure samples being more likely to exist in a crystalline solid form at room temperature, while impurities can lead to a liquid or oily state.

In terms of solubility, it is reported to be slightly soluble in chloroform and methanol.[4] This partial polarity, arising from the sulfonate and fluoroethyl groups, dictates its miscibility with various organic solvents and is a critical consideration for its use in reactions and purification processes.

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical for determining its stability under different temperature regimes and for planning purification procedures like distillation.

| Property | Value | Notes |

| Melting Point | 42-44 °C | Reported for the white crystalline solid form.[1] |

| 266 °C | This value is likely an error or refers to a different substance under specific conditions.[4] | |

| Boiling Point | 140 °C @ 1 mmHg | This is the most frequently cited boiling point.[1][4][5][6][7] |

| 174-175 °C @ 10 mmHg | An alternative reported boiling point under a different pressure.[8] | |

| Flash Point | 95 °C | [4] |

| 156.4 °C | [5] |

The significant variation in the reported melting points further supports the notion of different physical forms of the compound. The boiling point is consistently reported at reduced pressures, which is a standard practice for purifying compounds that may decompose at their atmospheric boiling point.

Density and Refractive Index

Density and refractive index are important physical constants that can be used to identify a substance and assess its purity.

| Property | Value |

| Density | 1.290 g/cm³ |

| 1.241 g/cm³ | |

| 1.28 g/mL | |

| Refractive Index | 1.495 |

| 1.51 |

The reported values for density and refractive index show slight variations, which can be expected due to differences in measurement conditions and sample purity.[1][4][5][7][8]

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound. For this compound, the following data has been reported:

¹H NMR (Proton Nuclear Magnetic Resonance)

A representative ¹H NMR spectrum was obtained in CDCl₃ at 600 MHz, showing the following chemical shifts (δ) and coupling constants (J):

-

δ 7.81 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the sulfonate group.

-

δ 7.36 (d, J=8.4 Hz, 2H): Aromatic protons meta to the sulfonate group.

-

δ 4.63-4.60 (m, 1H): One of the protons of the -CH₂- group adjacent to the fluorine atom.

-

δ 4.55-4.52 (m, 1H): The other proton of the -CH₂- group adjacent to the fluorine atom.

-

δ 4.31-4.27 (m, 1H): One of the protons of the -CH₂- group adjacent to the oxygen atom.

-

δ 4.26-4.23 (m, 1H): The other proton of the -CH₂- group adjacent to the oxygen atom.

-

δ 2.46 (s, 3H): Protons of the methyl group on the benzene ring.[6]

Mass Spectrometry

The calculated value for the molecular ion in low-resolution mass spectrometry (EI) is 218.0, with a measured value also of 218.0.[6]

Synthesis and Chemical Reactivity

A common and efficient method for the synthesis of this compound involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride in the presence of a base, such as N-methylmorpholine or triethylamine, in a suitable solvent like dichloromethane.[1][6][9]

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the excellent leaving group ability of the tosylate moiety, making it a potent electrophile in nucleophilic substitution reactions.[1] This property is extensively utilized in organic synthesis to introduce the 2-fluoroethyl group into a wide range of molecules, a strategy often employed in the development of pharmaceuticals and PET imaging agents to enhance their metabolic stability and pharmacokinetic profiles.[1][7]

Safety and Handling

From a safety perspective, this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4][5] Some sources also indicate that it may be harmful if swallowed (H302) and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or a fume hood.

Caption: Key safety considerations for handling this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical properties. While there are some discrepancies in the reported values for its physical state and melting point, likely due to variations in purity, its other key characteristics are well-documented. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the synthesis of novel pharmaceuticals and imaging agents.

References

- 1. Buy this compound | 383-50-6 [smolecule.com]

- 2. 2-Fluoroethyl p-Toluenesulfonate | C9H11FO3S | CID 256019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 383-50-6 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound [oakwoodchemical.com]

- 9. chemrxiv.org [chemrxiv.org]

2-fluoroethyl tosylate structure and molecular weight

An In-depth Technical Guide to 2-Fluoroethyl Tosylate: Structure, Properties, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry and drug development, particularly in the realm of molecular imaging, the strategic introduction of fluorine atoms into bioactive molecules is a paramount technique. This is driven by the favorable pharmacological properties that fluorine can confer, such as enhanced metabolic stability and binding affinity. Within this context, 2-fluoroethyl tosylate has emerged as a pivotal and versatile reagent. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, and its critical role as a fluoroethylating agent, with a special focus on its application in the synthesis of radiotracers for Positron Emission Tomography (PET).

Physicochemical Properties and Structure

2-Fluoroethyl tosylate, also known by its IUPAC name 2-fluoroethyl 4-methylbenzenesulfonate, is an organic compound that serves as a key intermediate in various synthetic procedures.[1][2] Its structure combines a fluoroethyl group with a tosylate leaving group, rendering it an excellent electrophile for nucleophilic substitution reactions.[1]

The fundamental properties of 2-fluoroethyl tosylate are summarized in the table below, compiled from various chemical data sources.[3][4][5]

| Property | Value | References |

| Molecular Formula | C₉H₁₁FO₃S | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| CAS Number | 383-50-6 | [6] |

| Appearance | Colorless to pale yellow/brown liquid/oil | [1][2][7] |

| Boiling Point | 140 °C at 1 mmHg | [1][2][6] |

| Density | Approximately 1.29 g/cm³ | [1][3] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCF | [3][4][5] |

| InChI | InChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | [4][5] |

The chemical structure of 2-fluoroethyl tosylate is fundamental to its reactivity. The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the efficient transfer of the 2-fluoroethyl moiety to a wide range of nucleophiles, including amines, phenols, and thiols.[1]

Caption: Chemical structure of 2-fluoroethyl tosylate.

Role in PET Radiotracer Synthesis

A significant application of 2-fluoroethyl tosylate is in the synthesis of PET radiotracers.[1] Specifically, its fluorine-18 ([¹⁸F]) labeled counterpart, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), is a widely used prosthetic group for introducing the positron-emitting ¹⁸F radionuclide into target molecules.[8][9] The relatively long half-life of fluorine-18 (approximately 110 minutes) makes it ideal for clinical imaging applications.

The process, known as [¹⁸F]fluoroethylation, offers a reliable method for radiolabeling complex biomolecules.[9][10] [¹⁸F]FEtOTs is favored due to its high reactivity, good stability, and lower volatility compared to other fluoroalkylating agents.[8][11]

Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate

The radiosynthesis of [¹⁸F]FEtOTs is typically achieved through the nucleophilic substitution of a suitable precursor, such as 1,2-ethylene glycol ditosylate, with [¹⁸F]fluoride.[8] The reaction conditions, including temperature, reaction time, and the molar ratio of base to precursor, can influence the yield and purity of the final product.[8][12] It is crucial to optimize these parameters to minimize the formation of volatile radioactive side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol.[8][13]

The general workflow for the synthesis and application of [¹⁸F]FEtOTs in radiolabeling is depicted below.

Caption: Generalized workflow for PET tracer synthesis using [¹⁸F]FEtOTs.

Experimental Protocol: [¹⁸F]Fluoroethylation of a Phenolic Precursor

The following is a representative protocol for the radiolabeling of a phenolic precursor using [¹⁸F]FEtOTs. This protocol is a generalized procedure and may require optimization for specific target molecules.

Materials:

-

[¹⁸F]FEtOTs (prepared and purified)

-

Phenolic precursor molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Reaction vial

-

Heating block

-

HPLC system for purification and analysis

Procedure:

-

Precursor Preparation: Dissolve the phenolic precursor molecule and a suitable base in anhydrous DMF or DMSO in a reaction vial. The choice of solvent and base depends on the solubility and reactivity of the precursor.

-

Addition of [¹⁸F]FEtOTs: Add the purified [¹⁸F]FEtOTs to the reaction vial containing the precursor solution.

-

Reaction: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 90-120 °C) for a designated time (e.g., 10-20 minutes). The optimal temperature and time should be determined experimentally.

-

Quenching: After the reaction is complete, cool the vial to room temperature and quench the reaction by adding water or a suitable buffer.

-

Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired [¹⁸F]-labeled product from unreacted precursors and byproducts.

-

Formulation: The purified [¹⁸F]-labeled tracer is typically formulated in a physiologically compatible solution for in vivo use.

-

Quality Control: Perform quality control tests, including radiochemical purity, specific activity, and residual solvent analysis, to ensure the final product meets the required standards for preclinical or clinical use.

Safety and Handling

2-Fluoroethyl tosylate is a chemical that should be handled by trained personnel in a laboratory setting.[7] It is classified as a skin and eye irritant.[14] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[14] All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][14]

Conclusion

2-Fluoroethyl tosylate is a cornerstone reagent in organic synthesis, particularly for the introduction of the fluoroethyl group. Its well-defined structure and predictable reactivity have made it an invaluable tool in drug discovery and development. Its most prominent role is in the field of PET imaging, where its radiolabeled form, [¹⁸F]FEtOTs, is instrumental in the synthesis of a wide array of radiotracers for diagnosing and monitoring various diseases.[7][9] A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for researchers and scientists working to advance molecular imaging and develop novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Fluoroethyl tosylate | 383-50-6 | FF29461 | Biosynth [biosynth.com]

- 4. 2-Fluoroethyl p-Toluenesulfonate | C9H11FO3S | CID 256019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoroethyl Tosylate | CAS 383-50-6 | LGC Standards [lgcstandards.com]

- 6. fluoryx.com [fluoryx.com]

- 7. usbio.net [usbio.net]

- 8. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate from 2-fluoroethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoroethyl 4-methylbenzenesulfonate, a critical intermediate in pharmaceutical and radiochemical applications. The document details the chemical theory, optimized experimental protocols, safety considerations, and characterization of this important compound. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction: The Significance of this compound

This compound, also known as 2-fluoroethyl tosylate, is a sulfonate ester that serves as a vital building block in organic synthesis.[1][2] Its primary utility lies in its role as a potent electrophile and a precursor for introducing the fluoroethyl group into various molecules.[1][3] This functional group is of particular interest in drug development as it can enhance metabolic stability and bioavailability.[2] Furthermore, the presence of fluorine makes it a valuable precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, aiding in diagnostics and therapeutic monitoring.[1][2][3]

The synthesis of this compound from 2-fluoroethanol is a cornerstone reaction, converting a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution reactions.[4] This guide will provide an in-depth exploration of this synthetic transformation.

The Underlying Chemistry: Tosylation of 2-fluoroethanol

The synthesis of this compound from 2-fluoroethanol is achieved through a process known as tosylation. This reaction involves the treatment of an alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.[5]

The Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves a dual purpose.

Firstly, the base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, preventing it from protonating the starting alcohol or the product.[4][6][7] Secondly, pyridine can act as a nucleophilic catalyst.[6][7][8] It attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[6][7][8]

The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This makes the synthesized this compound a highly valuable substrate for SN2 reactions.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2-Fluoroethanol | Starting material |

| p-Toluenesulfonyl chloride (Tosyl Chloride) | Tosylating agent |

| Pyridine (or Triethylamine) | Base and catalyst |

| Dichloromethane (DCM) | Anhydrous solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Ice bath | For temperature control |

| Separatory funnel | For extraction |

| Anhydrous magnesium sulfate or sodium sulfate | Drying agent |

| Rotary evaporator | For solvent removal |

| Flash column chromatography system | For purification |

Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).[9][10]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side product formation.

-

Addition of Base: Slowly add pyridine (1.5 equivalents) to the stirred solution.[9]

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.[9][10]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.[9]

-

Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).[9]

-

Washing: Combine the organic layers and wash successively with water and brine solution.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[11]

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Safety Considerations: Handling Reagents with Care

Chemical synthesis requires strict adherence to safety protocols. The following points are critical for the safe execution of this procedure:

-

p-Toluenesulfonyl Chloride (Tosyl Chloride): This compound is corrosive and causes severe skin burns and eye damage.[12][13] It is also moisture-sensitive and will hydrolyze to form corrosive HCl gas.[13] Always handle tosyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

2-Fluoroethanol: This compound is toxic and should be handled with care, avoiding inhalation and skin contact.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product. The characteristic peaks for the tosyl group and the fluoroethyl moiety should be present.[11]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[11]

The final product is typically a pale yellow liquid or a white crystalline solid with a melting point of 42-44 °C.[1]

Potential Side Reactions and Optimization

While the tosylation of 2-fluoroethanol is a robust reaction, side reactions can occur. One potential side product is the formation of vinyl fluoride through elimination.[14][15] Reaction conditions, particularly temperature and the choice and amount of base, can be optimized to minimize the formation of such byproducts.[14][15] For instance, maintaining a low reaction temperature is critical.

Conclusion: A Versatile and Essential Synthesis

The synthesis of this compound from 2-fluoroethanol is a fundamental and enabling transformation in modern organic chemistry. The resulting product is a highly versatile intermediate with significant applications in the development of pharmaceuticals and PET imaging agents.[1][2] By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can reliably produce this valuable compound for their scientific endeavors.

References

- 1. Buy this compound | 383-50-6 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. reddit.com [reddit.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 383-50-6 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Reactivity and Mechanism of 2-Fluoroethyl Tosylate

Abstract

2-Fluoroethyl tosylate (FETos) is a pivotal reagent in synthetic chemistry, most notably in the field of Positron Emission Tomography (PET) radiochemistry for the introduction of the 2-[¹⁸F]fluoroethyl group. Its reactivity is a nuanced interplay of electronic effects, solvent choice, and nucleophile strength, primarily governed by a competition between nucleophilic substitution (S_N2) and elimination (E2) pathways. This guide provides an in-depth analysis of the core principles governing FETos reactivity, explores the evidence for and against neighboring group participation by fluorine, and offers field-proven experimental protocols for its application.

Introduction: The Strategic Importance of 2-Fluoroethyl Tosylate

The 2-fluoroethyl moiety is a critical component in the design of modern pharmaceuticals and diagnostic agents. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoroethyl tosylate serves as a robust and versatile precursor for introducing this group. Its primary utility is found in PET chemistry, where its ¹⁸F-labeled analogue, 2-[¹⁸F]fluoroethyl tosylate, is a key building block for synthesizing radiotracers used to visualize and quantify biological processes in vivo. Understanding its reactivity is paramount for optimizing reaction yields, minimizing impurities, and developing novel molecular probes.

Core Reactivity: A Mechanistic Dichotomy

The reactivity of 2-fluoroethyl tosylate is dominated by two competing pathways: bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). The outcome of a reaction is highly dependent on the specific conditions employed.

The S_N2 Pathway: The Workhorse Reaction

The primary and most synthetically useful pathway is the S_N2 reaction. In this mechanism, a nucleophile directly attacks the carbon atom bearing the tosylate leaving group, leading to inversion of stereochemistry (if the center were chiral) and displacement of the tosylate.

The fluorine atom on the adjacent (beta) carbon exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the Cα-OTs bond, making the Cα atom more electrophilic and thus more susceptible to nucleophilic attack. This electronic feature generally enhances the rate of S_N2 reactions compared to its non-fluorinated analogue, ethyl tosylate.

Caption: S_N2 mechanism for 2-fluoroethyl tosylate.

Factors that promote the S_N2 pathway include:

-

Strong, unhindered nucleophiles: Nucleophiles with high electron density and low steric bulk (e.g., azide, cyanide, primary amines) favor the direct attack.

-

Polar aprotic solvents: Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They can solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding cage around the nucleophile itself, preserving its reactivity.

-

Moderate temperatures: Higher temperatures can begin to favor the competing elimination pathway.

The E2 Pathway: A Competing Nuisance

In the E2 mechanism, a base removes a proton from the carbon adjacent (β) to the leaving group, while simultaneously the C-O bond cleaves and a double bond is formed. For FETos, this results in the formation of vinyl fluoride, a volatile and often undesirable side-product.

Caption: E2 mechanism competing with S_N2 for FETos.

Conditions that favor the E2 pathway are:

-

Sterically hindered or strong bases: Nucleophiles that are also strong, bulky bases (e.g., potassium tert-butoxide) will preferentially act as a base rather than a nucleophile.

-

High temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by increased temperature.

-

Non-polar solvents: These solvents do not stabilize the charged nucleophile, increasing its basicity.

The Fluorine Effect: Neighboring Group Participation (NGP)

A key question in the reactivity of 2-haloethyl derivatives is the potential for the halogen to act as an internal nucleophile, a phenomenon known as Neighboring Group Participation (NGP). In the case of FETos, this would involve the fluorine atom attacking the electrophilic Cα, forming a cyclic fluoronium ion intermediate. This intermediate would then be opened by the external nucleophile.

Caption: Hypothetical NGP mechanism via a fluoronium ion.

However, the evidence for fluorine NGP is weak and highly debated. Here's a breakdown of the arguments:

-

Argument For NGP (Anchimeric Assistance): If NGP occurs, the reaction rate should be significantly faster than that of a similar compound without the neighboring group (a phenomenon called anchimeric assistance). The intramolecular attack is the rate-determining step, and because the "nucleophile" is tethered to the molecule, the entropic barrier is lower, leading to a faster reaction.

-

Argument Against NGP: Fluorine is the most electronegative element and holds its lone pairs very tightly, making it a poor nucleophile. The C-F bond is also exceptionally strong. Most studies conclude that the reactivity of 2-fluoroethyl tosylate is adequately explained by the strong inductive effect of fluorine, without invoking NGP. There is no significant rate enhancement observed that would strongly suggest anchimeric assistance from the fluorine atom. The consensus in the field is that for β-fluoroethyl systems, a direct S_N2 displacement is the operative mechanism, not NGP.

Quantitative Reactivity Profile

To provide a practical perspective, the following table summarizes the expected outcomes for reactions of 2-fluoroethyl tosylate under various conditions.

| Nucleophile/Base | Solvent | Temperature | Primary Mechanism | Major Product(s) |

| NaN₃ (Sodium Azide) | DMF | 60-80 °C | S_N2 | 2-Fluoroethyl azide |

| KCN (Potassium Cyanide) | DMSO | 70-90 °C | S_N2 | 3-Fluoropropionitrile |

| Phenoxide (ArO⁻) | Acetonitrile | 80-100 °C | S_N2 | Aryl 2-fluoroethyl ether |

| Piperidine (Secondary Amine) | Acetonitrile | 50-70 °C | S_N2 | N-(2-Fluoroethyl)piperidine |

| KOtBu (Potassium t-Butoxide) | THF | 25-50 °C | E2 | Vinyl fluoride |

| [¹⁸F]KF/Kryptofix 2.2.2 | Acetonitrile | 90-110 °C | S_N2 | 1,2-[¹⁸F]Difluoroethane |

Field-Proven Experimental Protocols

Protocol: Synthesis of a [¹⁸F]Fluoroethylated Radiotracer

This protocol describes a typical two-step synthesis for radiolabeling a phenol-containing precursor, a common strategy in PET tracer development.

Caption: Standard workflow for two-step radiolabeling.

Methodology:

-

[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge. The activity is then eluted into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

Drying: The solvent is removed under a stream of nitrogen at 110°C. Anhydrous acetonitrile is added and evaporated two more times to ensure the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex is anhydrous. Causality: Water competes with the fluoride as a nucleophile and deactivates it through strong hydrogen bonding; rigorous drying is critical for high radiochemical yield.

-

Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate: A solution of the precursor, ethylene-1,2-ditosylate, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction is heated at 100-110°C for 10 minutes.

-

Intermediate Purification: The crude reaction mixture containing 2-[¹⁸F]fluoroethyl tosylate is passed through a silica or C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The desired product is eluted with an appropriate solvent.

-

Nucleophilic Coupling: The purified 2-[¹⁸F]fluoroethyl tosylate is added to a solution of the phenol precursor and a mild base (e.g., cesium carbonate) in a polar aprotic solvent like DMF. The reaction is heated at 110-120°C for 15 minutes.

-

Final Purification & Formulation: The final radiolabeled product is purified from the reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC). The collected fraction is then reformulated into a physiologically compatible solution for injection.

Conclusion

2-Fluoroethyl tosylate is a powerful fluoroethylating agent whose reactivity is primarily dictated by a direct S_N2 mechanism. The strong inductive effect of the β-fluorine atom activates the α-carbon towards nucleophilic attack. While neighboring group participation is a theoretical possibility, the current body of evidence suggests it does not play a significant role. For the practicing scientist, successful application of FETos hinges on carefully controlling reaction conditions to favor the desired S_N2 pathway over the competing E2 elimination. This is best achieved by using strong, non-basic nucleophiles, polar aprotic solvents, and moderate temperatures. This fundamental understanding is key to leveraging the full potential of this versatile reagent in drug discovery and molecular imaging.

A Technical Guide to 2-Fluoroethyl 4-methylbenzenesulfonate: Applications in Radiolabeling and Organic Synthesis

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Fluoroethyl 4-methylbenzenesulfonate. We will delve into its core applications, the underlying chemical principles, and practical methodologies, moving beyond a simple recitation of facts to explore the causal relationships that make this compound a valuable tool in modern chemistry and medicine.

Introduction: Understanding the Versatility of a Key Reagent

This compound, also known as 2-fluoroethyl tosylate, is a sulfonate ester that has emerged as a critical intermediate in various fields of chemical synthesis.[1] Its structure, featuring a reactive tosylate leaving group and a fluoroethyl moiety, makes it an excellent electrophile for introducing the fluoroethyl group into a wide range of molecules.[1][2] This guide will primarily focus on its two most significant applications: as a precursor for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging and as a versatile alkylating agent in the development of novel pharmaceuticals and agrochemicals.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 383-50-6 |

| Molecular Formula | C₉H₁₁FO₃S |

| Molecular Weight | 218.25 g/mol [1] |

| Appearance | White crystalline solid or colorless to pale brown oil[1][3] |

| Melting Point | 42-44 °C[1] |

| Boiling Point | ~140°C at 1 mmHg[1][3] |

| Density | ~1.290 g/cm³[1] |

The Cornerstone Application: Radiolabeling for Positron Emission Tomography (PET)

The most prominent application of this compound lies in the field of radiochemistry, specifically in the synthesis of ¹⁸F-labeled radiotracers for PET imaging.[1][4] PET is a powerful nuclear imaging technique that allows for the visualization and quantification of biological processes in vivo.[1] The short-lived positron-emitting isotope, Fluorine-18 (¹⁸F), is favored for its optimal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.

The "Fluoroethylation" Strategy in ¹⁸F-Radiolabeling

This compound serves as a key precursor for the introduction of the ¹⁸F-fluoroethyl group onto a target molecule. This is typically achieved through a two-step process:

-

Synthesis of [¹⁸F]this compound: The process begins with the nucleophilic substitution of a suitable precursor, ethylene glycol ditosylate, with [¹⁸F]fluoride.

-

Radiolabeling of the Target Molecule: The resulting [¹⁸F]this compound is then used to alkylate a precursor molecule containing a nucleophilic functional group (e.g., a phenol, amine, or thiol).

The tosylate group in this compound is an excellent leaving group, facilitating the nucleophilic attack by the target molecule. This reactivity is crucial for achieving high radiochemical yields in the short timeframe dictated by the half-life of ¹⁸F.[4]

Workflow for ¹⁸F-Labeling using this compound

Caption: Workflow for the synthesis of an ¹⁸F-labeled PET tracer using [¹⁸F]this compound.

Case Study: Synthesis of PSMA Ligands for Prostate Cancer Imaging

A significant area of research where this compound has been instrumental is in the development of radiolabeled ligands for the prostate-specific membrane antigen (PSMA).[1] PSMA is a protein that is overexpressed on the surface of prostate cancer cells, making it an excellent target for diagnostic imaging.[1] Researchers have successfully used this compound to synthesize ¹⁸F-labeled PSMA ligands, which have shown high binding affinity and favorable pharmacokinetic profiles for PET imaging of prostate cancer.[1]

A Versatile Tool in Organic Synthesis: The Fluoroethylating and Alkylating Agent

Beyond its critical role in radiochemistry, this compound is a valuable reagent in broader organic synthesis, primarily as a fluoroethylating and alkylating agent.[2] The introduction of a fluoroethyl group into a molecule can significantly alter its biological properties, often leading to enhanced metabolic stability and improved bioavailability.[2]

Mechanism of Fluoroethylation

The reactivity of this compound stems from the electrophilic nature of the carbon atom attached to the tosylate group.[1] The fluorine atom, being highly electronegative, further enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack.[1] The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: Generalized mechanism of nucleophilic substitution (Sₙ2) using this compound.

Applications in Drug Discovery and Agrochemical Research

The ability to introduce a fluoroethyl group is highly desirable in the development of new pharmaceuticals and agrochemicals.[2] Fluorine substitution can block metabolic pathways, increase lipophilicity, and alter the binding affinity of a molecule to its biological target. Consequently, this compound is employed in the synthesis of a diverse range of compounds with potential therapeutic or agricultural applications.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride in the presence of a base.[1][5][6]

General Synthesis Protocol

Materials:

-

2-Fluoroethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM) as solvent[5]

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[5]

Procedure:

-

Dissolve 2-fluoroethanol and p-toluenesulfonyl chloride in dichloromethane in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Cool the reaction mixture to 0 °C using an ice bath.[5]

-

Slowly add triethylamine or N-methylmorpholine to the reaction mixture while stirring.[5][6]

-

Allow the reaction to warm to room temperature and stir overnight.[5]

-

Quench the reaction by adding water and separate the organic layer.[5]

-

Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by silica gel column chromatography to obtain this compound.[6]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[3][7]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[3][7]

-

Precautionary Measures:

Conclusion

This compound is a versatile and indispensable reagent in modern chemical and pharmaceutical sciences. Its primary application as a precursor for ¹⁸F-labeled PET tracers has significantly advanced the field of molecular imaging, particularly in oncology. Furthermore, its utility as a fluoroethylating agent in organic synthesis continues to contribute to the development of novel drugs and agrochemicals with enhanced properties. A thorough understanding of its reactivity, synthesis, and handling is crucial for researchers aiming to leverage its full potential in their scientific endeavors.

References

- 1. Buy this compound | 383-50-6 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. This compound | 383-50-6 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 2-Fluoroethyl Tosylate: Safety, Handling, and Reactivity

Introduction: The Significance of 2-Fluoroethyl Tosylate in Modern Synthesis

2-Fluoroethyl tosylate (2-fluoroethyl 4-methylbenzenesulfonate), a clear to pale brown or yellow liquid, is a pivotal reagent in the landscape of pharmaceutical and diagnostic agent development.[1][2][3] Its prominence stems from its role as a highly effective fluoroalkylating agent, enabling the precise introduction of a fluoroethyl (-CH2CH2F) moiety into a wide array of molecules.[1][3] This structural modification is of paramount importance in drug discovery, as the unique properties of the fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3]

Notably, 2-fluoroethyl tosylate is indispensable in the synthesis of advanced Positron Emission Tomography (PET) radiotracers, particularly those labeled with fluorine-18 ([¹⁸F]).[1][2][4] These tracers are crucial for in-vivo imaging of biochemical processes, aiding in disease diagnosis and the monitoring of therapeutic interventions.[1][5] The compound's utility is rooted in its chemical structure: a reactive fluoroethyl group attached to a tosylate, which functions as an excellent leaving group in nucleophilic substitution reactions.[3][5] This guide provides a comprehensive overview of the critical safety data, handling protocols, and chemical properties of 2-fluoroethyl tosylate to ensure its safe and effective use by researchers and drug development professionals.

Section 1: Hazard Identification and Physicochemical Profile

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. 2-Fluoroethyl tosylate is classified as an irritant and requires careful handling to avoid adverse health effects.[6]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P501.[7] This includes avoiding breathing vapors, wearing protective equipment, and following specific first aid and disposal procedures.[8][9]

Table 1: Physicochemical and Safety Data for 2-Fluoroethyl Tosylate

| Property | Value | Source(s) |

| CAS Number | 383-50-6 | [1][6][9] |

| Molecular Formula | C₉H₁₁FO₃S | [1][7][9] |

| Molecular Weight | 218.25 g/mol | [7][9][10] |

| Appearance | Clear, colorless to pale brown/yellow liquid | [1][2][3] |

| Boiling Point | 140 °C @ 1 mmHg | [1][6][7] |

| Density | 1.28 - 1.29 g/cm³ | [1][6][7] |

| Flash Point | > 70 °C (>156.4 °C reported by some sources) | [6][7] |

| Storage Conditions | Store at 2°C - 8°C or -20°C, keep dry, under inert gas | [2][7][10] |

| Hazards | Irritant | [6][7][9] |

Section 2: The Hierarchy of Controls: A Self-Validating System for Safe Handling

To mitigate the risks associated with 2-fluoroethyl tosylate, a multi-layered approach based on the hierarchy of controls is mandatory. This system prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE), creating a robust and self-validating safety net.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of 2-fluoroethyl tosylate, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning chemical fume hood.[11] This prevents the inhalation of vapors or aerosols.

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[12] Immediate access is critical in the event of accidental contact.

Administrative Controls: Standardizing Safe Practices

These are work policies and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and strictly followed for all procedures involving 2-fluoroethyl tosylate.

-

Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.[2]

-

Restricted Access: Designate specific areas for the storage and handling of 2-fluoroethyl tosylate and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.[13] It provides a final barrier between the user and the chemical.

-

Eye and Face Protection: Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are mandatory.[14] A full-face shield should be considered when there is a significant risk of splashing.[11][13]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[11][14] Inspect gloves for any signs of degradation before use and change them frequently, especially if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and personal clothing.[11][14]

Section 3: Step-by-Step Handling and Storage Protocol

Adherence to a systematic operational plan is crucial for minimizing exposure and maintaining the chemical's integrity.[14]

Storage

Proper storage is essential for both safety and reagent stability.

-

Review Supplier SDS: Always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the chemical.[11]

-

Storage Location: Store the container in a cool, dry, and well-ventilated place, typically at 2°C - 8°C or as specified at -20°C.[2][7][10]

-

Inert Atmosphere: Store under an inert gas like nitrogen or argon to prevent degradation from moisture or air.[7][10]

-

Container Integrity: Keep the container tightly closed and ensure it is clearly labeled.[8]

Experimental Workflow: A Fluoroethylation Reaction

This protocol outlines a general procedure for using 2-fluoroethyl tosylate as an alkylating agent.

-

Pre-Handling Preparation:

-

Verify the functionality of the chemical fume hood.

-

Ensure a spill kit and emergency contact information are readily accessible.

-

Don all required PPE (goggles, gloves, lab coat).[11]

-

-

Reagent Dispensing (in Fume Hood):

-

Carefully measure the required volume of 2-fluoroethyl tosylate using appropriate glassware (e.g., syringe or graduated cylinder).

-

Perform this task over a tray or secondary containment to catch any potential drips.

-

-

Reaction Setup:

-

To a reaction vessel containing the nucleophilic substrate and a suitable solvent, add the 2-fluoroethyl tosylate dropwise at the desired temperature. The tosylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles like amines, hydroxyls, and thiols.[1][3]

-

Keep the reaction vessel closed or under an inert atmosphere to the extent possible to minimize vapor release.[11]

-

-

Post-Reaction Workup & Decontamination:

-

Quench the reaction carefully according to the specific experimental procedure.

-

Decontaminate all glassware and equipment that came into contact with 2-fluoroethyl tosylate. A rinse with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water is recommended.[14]

-

Section 4: Reactivity, Stability, and Byproduct Formation

Intended Reactivity

2-Fluoroethyl tosylate's primary function is as an electrophile in Sₙ2 reactions.[1] The electron-withdrawing tosylate group makes the adjacent carbon atom highly susceptible to nucleophilic attack, leading to the transfer of the fluoroethyl group.[3]

Stability and Incompatibilities

The compound is stable under recommended storage conditions.[2] However, it should be kept away from:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: Can promote elimination reactions or degradation.

-

Moisture: Can cause hydrolysis of the tosylate ester.

Unintended Reactivity: Volatile Byproduct Formation

In the context of [¹⁸F] radiolabeling, studies have shown that the synthesis of 2-[¹⁸F]fluoroethyl tosylate can generate volatile radioactive side-products, namely [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol.[4][15][16] The formation of these byproducts is influenced by reaction temperature, time, and the molar ratio of base to precursor.[4][15][16] Higher temperatures (≥100°C) and longer reaction times favor their formation.[4] This is a critical safety consideration, as it highlights the potential for inhalation of radioactive gases, necessitating stringent engineering controls and procedural diligence.[4]

Caption: Factors influencing byproduct formation during radiosynthesis.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Accidental Exposure

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation occurs or persists.[8][9][17]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[8][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8][9] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8][12] If symptoms develop, seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[18]

Spill Cleanup

-

Evacuate and Alert: Alert others in the area and evacuate if the spill is large.[14]

-

Contain: Use absorbent materials (e.g., spill pads, vermiculite) to contain the liquid spill.[14]

-

Cleanup: While wearing appropriate PPE, gently clean the affected area. Absorb the material and place it into a designated, sealed hazardous waste container.[14]

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water.[14] All cleanup materials must be disposed of as hazardous waste.[14]

Waste Disposal

All materials contaminated with 2-fluoroethyl tosylate, including empty containers, used PPE, and cleanup debris, must be collected in a clearly labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][14]

References

- 1. nbinno.com [nbinno.com]

- 2. usbio.net [usbio.net]

- 3. nbinno.com [nbinno.com]

- 4. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. fluoryx.com [fluoryx.com]

- 7. 2-Fluoroethyl tosylate | 383-50-6 | FF29461 | Biosynth [biosynth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. NUCMEDCOR. 2-Fluoroethyl tosylate (2 mg) [nucmedcor.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. research.rug.nl [research.rug.nl]

- 17. 2-Fluoroethyl p-Toluenesulfonate | 383-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Critical Role of a Fluoroethylating Agent

An In-depth Technical Guide to the Stability and Storage of 2-Fluoroethyl Tosylate

2-Fluoroethyl tosylate (CAS No: 383-50-6) is a pivotal reagent in modern organic and medicinal chemistry. Its significance is most pronounced in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), where it serves as a key precursor for introducing the 2-[¹⁸F]fluoroethyl group into target molecules.[1] The molecule's utility is derived from its architecture: a fluoroethyl group attached to a p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom imparts unique properties beneficial for developing therapeutic agents and imaging probes.[2]

However, the very reactivity that makes 2-fluoroethyl tosylate so valuable also renders it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of its stability profile, outlines field-proven storage and handling protocols, and explains the chemical principles underpinning these recommendations to ensure its integrity from the stock vial to the reaction flask.

Physicochemical Profile and Structural Insights

A foundational understanding of 2-fluoroethyl tosylate's properties is essential for its proper management.

| Property | Value | Source(s) |

| CAS Number | 383-50-6 | [3][4] |

| Molecular Formula | C₉H₁₁FO₃S | [3] |

| Molecular Weight | 218.25 g/mol | [5][3] |

| Appearance | Clear, colorless to pale yellow/brown liquid | [5][2][6] |

| Boiling Point | ~140 °C @ 1 mmHg | [3][6][7] |

| Density | ~1.29 g/cm³ | [3] |

| Flash Point | ~156.4 °C | [3] |

The structure's reactivity is centered on the electrophilic sulfur atom and the carbon atom alpha to the tosylate oxygen, making it a prime target for nucleophiles.

Caption: Chemical structure of 2-fluoroethyl 4-methylbenzenesulfonate.

Chemical Stability and Degradation Pathways

2-Fluoroethyl tosylate is a metastable compound. Its stability is compromised by temperature, moisture, and basic conditions. Understanding these failure modes is key to preventing them.

Thermal Decomposition

While possessing a high boiling point under vacuum, the compound is susceptible to thermal degradation. Studies involving its radiolabeled analogue, 2-[¹⁸F]fluoroethyl tosylate, have shown that decomposition can occur at temperatures between 90-140 °C.[1][8] The primary thermal degradation route is an elimination reaction , which yields p-toluenesulfonic acid and the volatile side-product, vinyl fluoride.[1][9][10]

Hydrolytic Instability

The tosylate group is an excellent leaving group, which means it is susceptible to displacement by nucleophiles, including water. The presence of moisture will lead to the slow hydrolysis of the ester bond, yielding 2-fluoroethanol and p-toluenesulfonic acid. This degradation is often accelerated by basic or acidic conditions. The consistent recommendation from suppliers to "keep dry" underscores this vulnerability.[3] The rigorous anhydrous conditions required for its synthesis further highlight its sensitivity to water.[1]

Base-Mediated Decomposition

In the presence of a base, even in trace amounts, two degradation pathways are prevalent. The first is the base-catalyzed hydrolysis mentioned above. The second is elimination to form vinyl fluoride, which is significantly accelerated in a basic medium.[1][10] Studies on its synthesis show that the ratio of base to precursor is a critical parameter influencing the formation of side-products.[1][10]

Caption: Primary degradation pathways for 2-fluoroethyl tosylate.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 2-fluoroethyl tosylate, a multi-faceted approach to storage and handling is non-negotiable.

Storage Conditions

There is some variation in recommended storage temperatures among suppliers. For maximum long-term stability, the most conservative conditions should be adopted.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Minimizes thermal decomposition and slows hydrolytic degradation. | [3][4] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis. | [3] |

| Moisture | Keep Dry / Anhydrous | Avoids the primary chemical degradation pathway of hydrolysis. | [3] |

| Light | Protect from Light | A general best practice for reactive organic reagents to prevent potential photochemical reactions. | [4] |

Protocol for Handling and Aliquoting

Repeatedly accessing the main stock container introduces risk. The following workflow is designed to maintain the compound's purity for the duration of its use.

Caption: Recommended workflow for handling and aliquoting 2-fluoroethyl tosylate.

Step-by-Step Methodology:

-

Equilibration: Remove the sealed container from the freezer and allow it to warm completely to ambient temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold inner surfaces of the vial.

-

Prepare Inert Environment: Perform all subsequent manipulations in a glovebox or under a positive pressure of dry inert gas (nitrogen or argon) using a Schlenk line.

-

Dispensing: Using a clean, dry syringe or pipette, carefully transfer the desired amount of the liquid. For aliquoting, transfer the reagent into smaller, pre-dried vials that have been purged with inert gas.

-

Sealing: Tightly cap the aliquot vials. For vials with septa, wrap the cap and neck with Parafilm® for an enhanced seal against moisture ingress.

-

Storage: Promptly return the main stock bottle and the newly created aliquots to the recommended storage temperature of -20°C.

Safety and Hazard Information

As a reactive chemical, 2-fluoroethyl tosylate must be handled with appropriate safety measures.

-